molecular formula C27H23N7O2 B5981563 N~3~,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide

N~3~,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide

Cat. No.: B5981563
M. Wt: 477.5 g/mol
InChI Key: WERUYJOGUMYGQZ-UHFFFAOYSA-N
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Description

N~3~,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two benzyl-substituted pyrazole groups attached to a pyridine ring through carboxamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the introduction of the carboxamide groups. The benzyl-substituted pyrazole groups are then attached through nucleophilic substitution reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Purification techniques such as crystallization, chromatography, and recrystallization are commonly employed.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Used in the development of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N3,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with carboxamide linkages and benzyl-substituted pyrazole groups. Examples include:

  • N~3~,N~5~-bis(1-phenyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide
  • N~3~,N~5~-bis(1-methyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide

Uniqueness

N~3~,N~5~-bis(1-benzyl-1H-pyrazol-3-yl)-3,5-pyridinedicarboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of benzyl groups may enhance its lipophilicity and ability to interact with hydrophobic targets.

Properties

IUPAC Name

3-N,5-N-bis(1-benzylpyrazol-3-yl)pyridine-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O2/c35-26(29-24-11-13-33(31-24)18-20-7-3-1-4-8-20)22-15-23(17-28-16-22)27(36)30-25-12-14-34(32-25)19-21-9-5-2-6-10-21/h1-17H,18-19H2,(H,29,31,35)(H,30,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERUYJOGUMYGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC(=CN=C3)C(=O)NC4=NN(C=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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